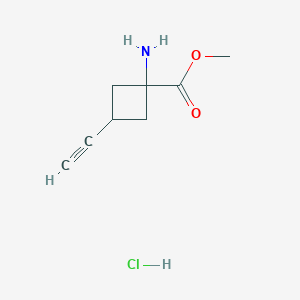
Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2551120-00-2 . It has a molecular weight of 189.64 and is typically in the form of a powder . The IUPAC name for this compound is “methyl 1-amino-3-ethynylcyclobutane-1-carboxylate hydrochloride” and its Inchi Code is "1S/C8H11NO2.ClH/c1-3-6-4-8 (9,5-6)7 (10)11-2;/h1,6H,4-5,9H2,2H3;1H" .
Molecular Structure Analysis
The Inchi Code for “Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride” is "1S/C8H11NO2.ClH/c1-3-6-4-8 (9,5-6)7 (10)11-2;/h1,6H,4-5,9H2,2H3;1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride” is a powder at room temperature . It has a molecular weight of 189.64 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthetic Utility in Organic Chemistry Research has demonstrated the synthetic versatility of cyclobutane derivatives, including Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate; hydrochloride, in organic synthesis. For instance, the study by Kozhushkov et al. (2010) on the productive syntheses of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine showcases the utility of cyclobutane derivatives in creating new molecular scaffolds under mild conditions, leading to the development of novel compounds with potential application in medicinal chemistry and material science Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010.
Contribution to Stereoselective Synthesis Another area of application is in the stereoselective synthesis of amino acids and peptides, which are crucial in drug development. The work by Meijere et al. (2010) on versatile access to 2-Aminocyclobutene-1-carboxylic acid derivatives demonstrates the compound's role in constructing small peptides, highlighting its significance in synthesizing biologically active compounds Meijere, Limbach, Janssen, Lygin, & Korotkov, 2010.
Electrocyclic Reactions and Molecular Behavior Furthermore, the study on the competition between ester and formyl groups by Niwayama and Houk (1992) offers insights into the control of torquoselectivity in cyclobutene electrocyclic reactions, illustrating the complex behavior of cyclobutane derivatives in chemical transformations. This research contributes to a deeper understanding of molecular dynamics and reactivity, which is essential for the design of new chemical reactions and the synthesis of complex molecules Niwayama & Houk, 1992.
Potential Pharmacological Applications Although the specific compound Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate; hydrochloride has not been directly linked to pharmacological studies, the general exploration of cyclobutane derivatives in neuropharmacology, as seen in the characterization of related compounds by Rao et al. (1990), suggests a potential for such molecules in developing new therapeutic agents. This underscores the importance of continued research into cyclobutane derivatives for their pharmacological potential Rao, Cler, Compton, Emmett, Mick, Sun, Iyengar, & Wood, 1990.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 1-amino-3-ethynylcyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-3-6-4-8(9,5-6)7(10)11-2;/h1,6H,4-5,9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSIAJQKEFYICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)C#C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2551120-00-2 |
Source


|
| Record name | methyl 1-amino-3-ethynylcyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2709435.png)


![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2709442.png)


![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B2709446.png)

![Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2709451.png)

![N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2709453.png)
